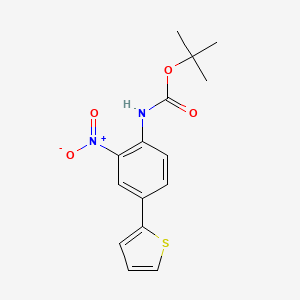![molecular formula C14H15Br2N4Ni-4 B13897731 Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide CAS No. 894102-11-5](/img/structure/B13897731.png)
Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide: is a complex organometallic compound with the molecular formula C13H13Br2N5Ni and a molecular weight of 457.78 g/mol . It is known for its applications in catalysis, particularly in cross-coupling reactions, due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide typically involves the reaction of nickel precursors with bromo-substituted pyridine and imidazole derivatives under inert conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in small quantities for research purposes. The process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The bromide ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Nickel(III) or Nickel(IV) complexes.
Reduction: Nickel(0) or Nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is widely used as a catalyst in cross-coupling reactions such as the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s catalytic properties are valuable in the synthesis of biologically active molecules and pharmaceuticals .
Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its catalytic efficiency and selectivity make it a valuable tool in various chemical manufacturing processes .
Mécanisme D'action
The mechanism of action of Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide involves the coordination of the nickel center with the pyridine and imidazole ligands, forming a stable complex. This complex can undergo oxidative addition, transmetalation, and reductive elimination steps, which are crucial in catalytic cycles for cross-coupling reactions .
Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the cross-coupling reactions. The pathways include the formation of carbon-carbon bonds through the catalytic cycle mentioned above .
Comparaison Avec Des Composés Similaires
Palladium-based Catalysts: Palladium complexes are also widely used in cross-coupling reactions but are often more expensive and less abundant than nickel.
Copper-based Catalysts: Copper complexes can catalyze similar reactions but may require harsher conditions and offer lower selectivity.
Uniqueness: Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide is unique due to its high catalytic efficiency, selectivity, and relatively low cost compared to palladium-based catalysts. Its ability to operate under milder conditions also makes it an attractive option for various synthetic applications .
Propriétés
Numéro CAS |
894102-11-5 |
|---|---|
Formule moléculaire |
C14H15Br2N4Ni-4 |
Poids moléculaire |
457.80 g/mol |
Nom IUPAC |
bromonickel;1-methyl-3-[3-(3-methyl-2H-imidazol-2-id-1-yl)benzene-2-id-1-yl]-2H-imidazol-2-ide;bromide |
InChI |
InChI=1S/C14H15N4.2BrH.Ni/c1-15-6-8-17(11-15)13-4-3-5-14(10-13)18-9-7-16(2)12-18;;;/h3-9,11-12H,1-2H3;2*1H;/q-3;;;+1/p-2 |
Clé InChI |
OKUAPBJEDJKSQO-UHFFFAOYSA-L |
SMILES canonique |
CN1[CH-]N(C=C1)C2=[C-]C(=CC=C2)N3[CH-]N(C=C3)C.[Ni]Br.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)
![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)










